

Rotundifuran: A Diterpenoid with Bifurcated Cell Death Induction Pathways in Cancer

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Compound of Interest

Compound Name: Rotundifuran

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Abstract

Rotundifuran, a labdane-type diterpene isolated from *Vitex trifolia* L. and *Vitex rotundifolia*, has emerged as a promising natural compound with demonstrated anti-cancer properties. Preclinical studies have illuminated its capacity to inhibit the proliferation of various cancer cell lines. However, the underlying molecular mechanisms appear to be cell-type dependent, with compelling evidence supporting both apoptosis and, more recently, ferroptosis as modes of cell death. This technical guide synthesizes the current understanding of **rotundifuran**'s activity, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways to aid researchers in navigating its complex pharmacology and evaluating its therapeutic potential.

Introduction

The quest for novel anti-cancer agents from natural sources has identified **rotundifuran** as a molecule of significant interest. Its cytotoxic effects have been observed in a range of cancer models, including cervical cancer, human myeloid leukaemia, and lung cancer.[1][2] Early research predominantly pointed towards the induction of apoptosis, the classical programmed cell death pathway, as the primary mechanism of action.[1][2] However, recent findings have challenged this singular narrative, demonstrating that in lung cancer cells, **rotundifuran** triggers ferroptosis, a distinct iron-dependent form of cell death, without activating apoptotic

caspases.[3][4][5] This guide provides a comprehensive overview of these divergent findings, offering a detailed examination of the experimental evidence for both pathways.

Quantitative Data on Rotundifuran's Anti-Cancer Activity

The cytotoxic efficacy of **rotundifuran** has been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the reported IC50 values.

Cell Line	Cancer Type	IC50 (µM)	Exposure Time (h)	Reference
HeLa	Cervical Cancer	< 10	Not Specified	[1]
SiHa	Cervical Cancer	< 10	Not Specified	[1]
HL-60	Human Myeloid Leukaemia	22.5	96	[2]
A549	Lung Cancer	~20	24	[5]
MCF-7	Breast Cancer	~25	24	[5]
HepG2	Liver Cancer	> 30	24	[5]
H292	Lung Cancer	> 30	24	[5]
U937	Histiocytic Lymphoma	> 30	24	[5]
SW480	Colon Cancer	> 30	24	[5]

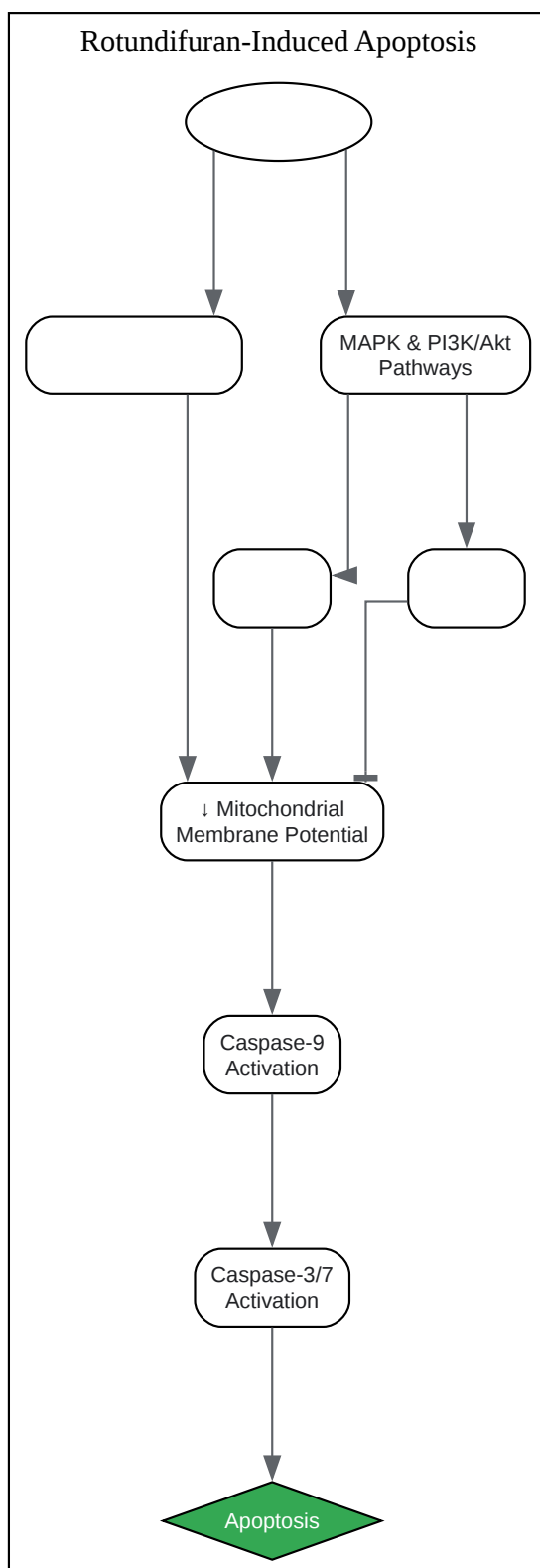
Mechanistic Insights: Apoptosis vs. Ferroptosis

Rotundifuran as an Apoptosis Inducer

In cervical cancer (HeLa and SiHa cells) and human myeloid leukaemia (HL-60 cells), **rotundifuran** has been shown to induce apoptosis.[1][2] The primary mechanism implicated is the mitochondrial-dependent intrinsic pathway.

Key Molecular Events:

- Increased Reactive Oxygen Species (ROS) Production: **Rotundifuran** treatment leads to a significant increase in intracellular ROS levels.[1]
- Disruption of Mitochondrial Membrane Potential (MMP): The accumulation of ROS contributes to a reduction in the mitochondrial membrane potential.[1]
- Modulation of Signaling Pathways: The anti-tumor effects of **rotundifuran** in this context are associated with the regulation of the MAPK and PI3K/Akt signaling pathways.[1]
- DNA Fragmentation: Morphological changes and DNA fragmentation, characteristic of apoptosis, have been observed in treated cells.[2]
- Caspase Activation: Studies on fractions of *Vitex rotundifolia* containing compounds like **rotundifuran** have shown activation of initiator caspases-8 and -9, and executioner caspases-3/7.[2][6]
- Regulation of Bcl-2 Family Proteins: An upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2 shifts the cellular balance in favor of apoptosis.[2][6]



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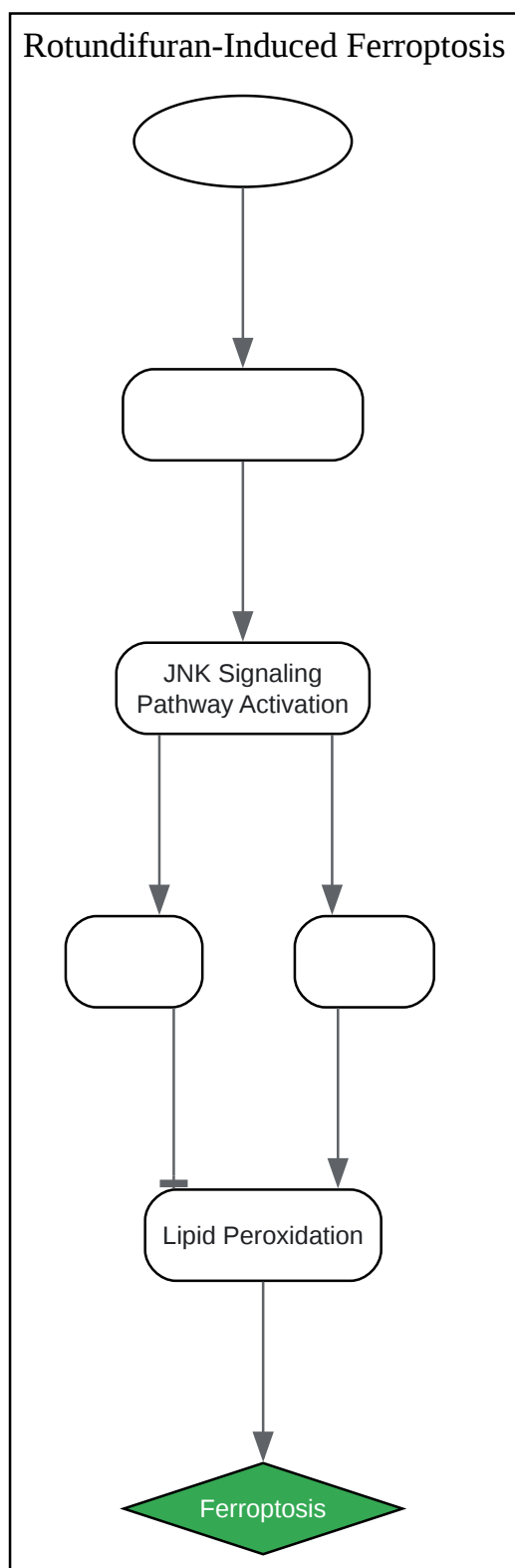
Caption: Signaling pathway for **rotundifuran**-induced apoptosis.

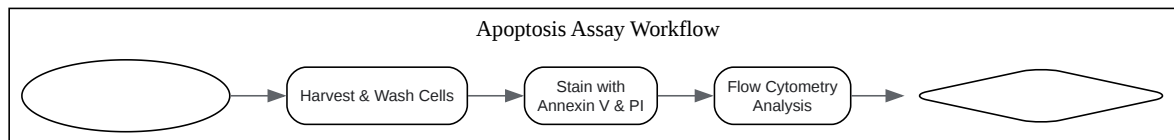
Rotundifuran as a Ferroptosis Inducer

A 2024 study on lung cancer cells (A549) revealed a different mechanism of cell death: ferroptosis.^{[3][4][5]} This was substantiated by the absence of key apoptotic markers.

Key Molecular Events:

- **No Caspase Activation:** Treatment with **rotundifuran** did not lead to the activation of caspases-3, -8, or -9.^[3]
- **No DNA Fragmentation:** DNA fragmentation, a hallmark of apoptosis, was not observed.^[3]
- **Induction of Ferroptosis-Related Genes:** A cDNA chip analysis confirmed changes in the expression of genes associated with ferroptosis.^{[3][4]}
- **Lipid Peroxidation:** The accumulation of lipid peroxides, a key feature of ferroptosis, was observed.^[3]
- **Involvement of JNK Signaling Pathway:** The study identified the JNK signaling pathway as crucial for **rotundifuran**-induced ferroptosis.^[3] JNK activation promotes the downregulation of GPX4 and upregulation of ACSL4, leading to lipid peroxide accumulation.^[3]
- **ROS Accumulation and Calcium Signaling:** Similar to the apoptotic pathway, ROS accumulation is involved, along with calcium signaling.^{[3][4]}





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